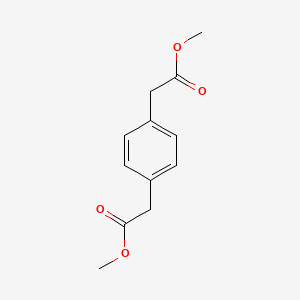
1,4-Benzenediacetic acid, dimethyl ester
Vue d'ensemble
Description
1,4-Benzenediacetic acid, dimethyl ester, also known as Dimethyl terephthalate or Terephthalic acid, dimethyl ester, is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 .
Synthesis Analysis
The synthesis of 1,4-Benzenediacetic acid, dimethyl ester involves complex mechanisms. A detailed study on the synthesis of a similar compound, a,a’-diamino-1,4-benzenediacetic acid dimethyl ester, includes multiple proposed pathways such as the Homer-Wadsworth-Emmons (HWE) Reaction and the Strecker Synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Benzenediacetic acid, dimethyl ester can be represented by the InChI string: InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3 .Chemical Reactions Analysis
The chemical reactions of 1,4-Benzenediacetic acid, dimethyl ester are complex and involve various mechanisms. For instance, esters like this compound undergo nucleophilic acyl substitution of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Benzenediacetic acid, dimethyl ester include a molecular weight of 194.18 and a molecular formula of C10H10O4 . More detailed properties such as proton affinity, heat capacity, and viscosity can be found in specialized databases .Applications De Recherche Scientifique
Liposome Intercalation Studies
- 1,4-Benzenediacetic acid, dimethyl ester, along with various hydrophobic benzenediacetic esters, has been studied for its ability to intercalate into DMPC liposomes. This research is significant in understanding the interaction of these molecules with lipid bilayers, which is crucial in pharmaceutical and cosmetic industries (Cohen, Afri, & Frimer, 2008).
Synthesis of Novel Derivatives
- The compound has been used in the synthesis of 1,4-bis(alkynyl)benzene derivatives, which have potential applications in photovoltaic materials. This synthesis explores its utility in developing new materials with unique properties (Zhang et al., 2020).
Supramolecular Chemistry
- In the field of supramolecular chemistry, 1,4-benzenediacetic acid, dimethyl ester, is used in multicomponent reactions to form macrocycles and polymers. This application is crucial for the development of molecularly defined structures with potential uses in nanotechnology and material science (Içli et al., 2012).
Organic Synthesis
- The compound plays a role in the synthesis of beta-keto esters from 1,4-cyclohexadiene derivatives, showcasing its utility in organic synthesis processes. This research contributes to the development of new synthetic methodologies in organic chemistry (Gbara-Haj-Yahia, Zvilichovsky, & Seri, 2004).
Material Science and Luminescence Studies
- Research involving 1,4-benzenediacetic acid, dimethyl ester, extends to the synthesis of indium metal-organic frameworks (MOFs). These MOFs demonstrate strong luminescent properties, which are significant in the development of materials with potential applications in optoelectronics and sensing technologies (Wang et al., 2012).
Environmental Analysis
- It has been identified in studies focusing on the determination of phthalate esters in environmental samples. Understanding the behavior and presence of such compounds is essential for assessing environmental pollution and human health risks (Farajzadeh, Sorouraddin, & Mogaddam, 2015).
Enzymatic Resolution Studies
- The compound is also involved in studies related to enzymatic resolution, showcasing its relevance in understanding stereoselectivity and enzyme-substrate interactions, which are critical in pharmaceutical development (Sobolev et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAIQYFBXLZOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334456 | |
| Record name | 1,4-Benzenediacetic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediacetic acid, dimethyl ester | |
CAS RN |
36076-25-2 | |
| Record name | 1,4-Benzenediacetic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)



![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)






